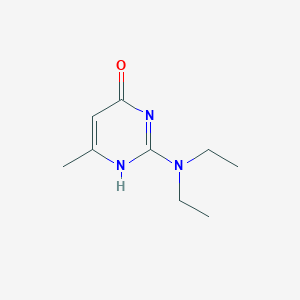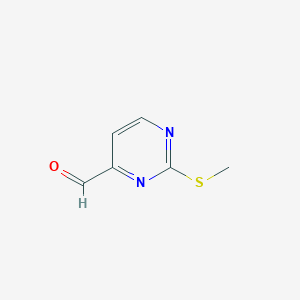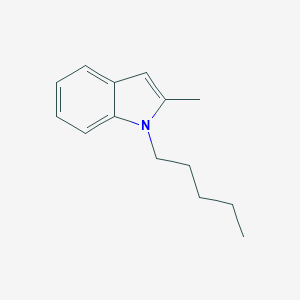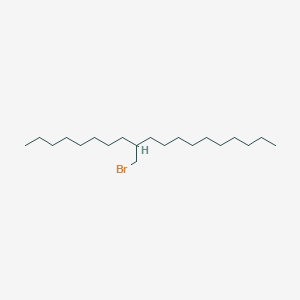
3-Hydroxytetradecanoic acid
概要
説明
3-Hydroxytetradecanoic acid, also known as 3-Hydroxy fatty acid or 3-Hydroxymyristic acid, is a type of fatty acid . It is present in thermophilic bacteria and endotoxins . This compound is used as a standard in analysis and biological systems .
Synthesis Analysis
The synthesis of 3-Hydroxytetradecanoic acid involves the use of porcine pancreas lipase, which catalyzes the hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . The process aims to determine the antioxidant, antielastase, and antiurease activities of the compound .Molecular Structure Analysis
The molecular formula of 3-Hydroxytetradecanoic acid is C14H28O3 . The molecular weight is 244.37 .Chemical Reactions Analysis
3-Hydroxytetradecanoic acid is used in various biological processes such as oxidative stress, inflammation, and insulin resistance . It is also used in endotoxin and lipid A research .Physical And Chemical Properties Analysis
3-Hydroxytetradecanoic acid is a solid substance that is soluble in ethanol . It has a molecular weight of 244.37 . The boiling point is 261°C , and the lower and upper explosion limit/flammability limit is 146°C .科学的研究の応用
Antioxidant and Enzyme Inhibition
3-Hydroxytetradecanoic acid has been synthesized in optically pure forms to evaluate its potential as an antioxidant and to assess its ability to inhibit enzymes like elastase and urease . These properties are crucial for developing new therapeutic agents that can mitigate oxidative stress and regulate enzymatic reactions within the body.
Lipopolysaccharide (LPS) Research
This compound is a significant component of lipid A, which is part of the lipopolysaccharides in the outer membrane of Gram-negative bacteria . Research on 3-Hydroxytetradecanoic acid contributes to understanding the endotoxic activities of LPS, which is vital for developing treatments for conditions like septic shock.
Biocatalysis and Green Chemistry
The enantioselective synthesis of 3-Hydroxytetradecanoic acid using porcine pancreas lipase represents an environmentally friendly approach in green chemistry . This method is significant for producing chiral molecules that can be used in pharmaceuticals and other biologically active compounds.
Industrial Applications
In the industrial sector, 3-Hydroxytetradecanoic acid is utilized in the production of soaps, detergents, and surfactants due to its properties as a saturated fatty acid . It also serves as a precursor in synthesizing bioactive compounds, including antibiotics and anticancer drugs .
Environmental Science
The environmentally friendly synthesis of 3-Hydroxytetradecanoic acid aligns with the principles of green chemistry, reducing the environmental impact of chemical processes and products . Its role in this field is pivotal for sustainable development and eco-friendly practices in chemical manufacturing.
Nutrition Science
3-Hydroxytetradecanoic acid is involved in the generation of short-chain fatty acids (SCFAs) during the fermentation of dairy products . These SCFAs contribute to the nutritional value of foods and play a role in maintaining gut health.
Pharmacology
In pharmacology, 3-Hydroxytetradecanoic acid is classified as a long-chain fatty acid and is studied for its interactions and mechanisms of action within the body . Understanding these interactions is essential for drug development and therapeutic applications.
Quantitative Analysis in Medical Research
A novel HPLC/MS/MS method has been developed for the sensitive and accurate quantitation of LPS in plasma, which involves 3-Hydroxytetradecanoic acid as part of the LPS structure . This method is crucial for diagnosing and monitoring infections caused by Gram-negative bacteria.
Safety and Hazards
When handling 3-Hydroxytetradecanoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
作用機序
Target of Action
3-Hydroxytetradecanoic acid primarily targets the Protein TonB in Escherichia coli (strain K12), Lymphocyte antigen 96 , and Toll-like receptor 4 in humans . These targets play crucial roles in bacterial iron uptake and immune response, respectively.
Mode of Action
For instance, in E. coli, it may influence the function of Protein TonB, which is essential for the active transport of iron .
Biochemical Pathways
3-Hydroxytetradecanoic acid plays an intermediate role in fatty acid biosynthesis . It is a component of lipid A, a part of lipopolysaccharides in the outer membrane of Gram-negative bacteria . Lipid A is responsible for most of the endotoxic activities of lipopolysaccharides .
Result of Action
It has been found to have antioxidant, antielastase, and antiurease activities . These activities suggest that the compound could have potential therapeutic applications.
Action Environment
The action, efficacy, and stability of 3-Hydroxytetradecanoic acid can be influenced by various environmental factors. For instance, the compound’s enzymatic synthesis by porcine pancreas lipase is affected by the weight ratio of substrate to lipase and the reaction time . Furthermore, the compound’s bioactivity may vary depending on the biological environment, such as the presence of other molecules and pH conditions .
特性
IUPAC Name |
3-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941380 | |
| Record name | 3-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxytetradecanoic acid | |
CAS RN |
1961-72-4 | |
| Record name | (±)-3-Hydroxytetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxymyristic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)


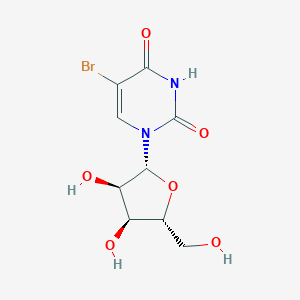


![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)
